3-Bromo-5-cyclopropylpyrazin-2-amine
Description
Properties
Molecular Formula |
C7H8BrN3 |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
3-bromo-5-cyclopropylpyrazin-2-amine |
InChI |
InChI=1S/C7H8BrN3/c8-6-7(9)10-3-5(11-6)4-1-2-4/h3-4H,1-2H2,(H2,9,10) |
InChI Key |
UJEPCOYFNSUTSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=C(C(=N2)Br)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Halogen Diversity : Bromine at position 3 is conserved across analogs, suggesting its role in facilitating Suzuki-Miyaura couplings. Chlorine or iodine at adjacent positions (e.g., 5-Bromo-6-chloropyrazin-2-amine) may enhance electrophilicity for nucleophilic aromatic substitution .
Preparation Methods
Reaction Conditions and Mechanism
-
Substrate : 5-Cyclopropylpyrazin-2-amine.
The amine group activates the pyrazine ring, directing electrophilic substitution to the para position relative to itself (C3). However, competing side reactions, such as over-bromination or cyclopropane ring opening, necessitate precise stoichiometry and temperature control.
Challenges and Optimizations
-
Side Reactions : Excess Br₂ may lead to di-bromination. Using 1.1 equivalents of Br₂ minimizes this risk.
-
Solvent Choice : Acetic acid enhances bromine solubility and stabilizes intermediates.
-
Workup : Basification with NaHCO₃ (pH 8–9) followed by ethyl acetate extraction isolates the product.
Diazotization-Bromination of 3-Amino-5-cyclopropylpyrazin-2-amine
This method adapts diazotization-bromination protocols from chloropyrazine synthesis. By converting the amino group to a diazonium intermediate, bromine is introduced via Sandmeyer-type reactions.
Synthetic Pathway
Example Protocol
Advantages
Limitations
-
Sensitivity : Pd catalysts require inert conditions.
-
Side Products : Homocoupling of boronic acids may occur.
Multi-Step Synthesis from Pyrazine Carboxylates
Adapting methods from PROTAC synthesis, this route constructs the pyrazine core with pre-installed substituents.
Pathway Overview
Yield Analysis
| Step | Yield (%) |
|---|---|
| Chlorination | 85 |
| Bromination | 75 |
| Rearrangement | 65 |
| Overall | 41 |
Comparative Analysis of Methods
Table 1: Method Efficiency
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Bromination | 32 | 90 | Moderate |
| Diazotization | 59 | 95 | High |
| Cross-Coupling | 55 | 85 | Low |
| Multi-Step | 41 | 98 | High |
Key Findings :
Q & A
Basic: What are the common synthetic routes for 3-Bromo-5-cyclopropylpyrazin-2-amine?
Answer:
The synthesis typically involves halogenation and cross-coupling strategies. A key method is the Suzuki-Miyaura reaction , where palladium catalysts (e.g., Pd(PPh₃)₄) couple brominated pyrazine intermediates with cyclopropylboronic acids under mild conditions (e.g., 1,4-dioxane, 85–95°C, 15+ hours) . Halogenation steps may use HBr/NaNO₂ systems in THF at 0°C to introduce bromine at specific positions, followed by purification via flash chromatography (e.g., SiO₂, PE/EA 20:1) .
Advanced: How can researchers optimize Suzuki cross-coupling reactions for higher yields in pyrazine derivatives?
Answer:
Optimization involves:
- Catalyst selection : Tetrakis(triphenylphosphine)palladium (5 mol%) is standard, but alternative catalysts (e.g., PdCl₂(dppf)) may improve efficiency .
- Temperature control : Sustained heating (85–95°C) ensures complete boronic acid coupling while minimizing side reactions.
- Base choice : Potassium phosphate (K₃PO₄) enhances reactivity compared to weaker bases .
- Solvent systems : Aqueous 1,4-dioxane mixtures balance solubility and reaction kinetics. Post-reaction extraction with ethyl acetate and MgSO₄ drying ensures high purity .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., δ 146.84 ppm for pyrazine carbons in CDCl₃) .
- X-ray crystallography : SHELX software refines crystal structures, resolving ambiguities in bromine/cyclopropyl positioning .
- Mass spectrometry : HRMS confirms molecular weight (e.g., C₇H₇BrN₃ requires exact mass 212.98 g/mol).
Advanced: How should researchers address contradictions in NMR data for halogenated pyrazines?
Answer:
Contradictions often arise from:
- Solvent effects : CDCl₃ vs. DMSO-d₆ can shift peaks; verify solvent choice matches literature protocols .
- Impurity interference : Use flash chromatography (C18 columns) or recrystallization to isolate pure fractions before analysis .
- Dynamic processes : Variable-temperature NMR resolves tautomerism or rotational barriers in cyclopropyl groups .
Basic: How is this compound utilized in biological studies?
Answer:
The compound serves as a pharmacophore precursor :
- Structure-activity relationship (SAR) studies : The bromine atom enables further functionalization (e.g., nucleophilic substitution) to explore bioactivity against targets like kinases or GPCRs .
- Proteolysis-targeting chimeras (PROTACs) : The cyclopropyl group enhances metabolic stability, making it a linker candidate in bifunctional molecules .
Advanced: What halogenation strategies are effective for introducing bromine to pyrazine cores?
Answer:
- Electrophilic bromination : Use HBr/NaNO₂ systems in THF at 0°C for regioselective bromination, avoiding overhalogenation .
- Directed ortho-bromination : Directing groups (e.g., -NH₂) guide bromine to specific positions, though steric effects from cyclopropyl may require optimization .
- Microwave-assisted synthesis : Reduces reaction times for bromine incorporation (e.g., 30 minutes vs. 12 hours) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Storage : Keep at 2–8°C in airtight containers to prevent degradation .
- Exposure control : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation; LC-MS monitoring detects airborne traces .
- Waste disposal : Halogenated waste requires incineration with alkali scrubbers to neutralize HBr emissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
